molecular formula C4H7BrF2 B1524055 1-Bromo-2,2-difluorobutane CAS No. 428-61-5

1-Bromo-2,2-difluorobutane

Cat. No. B1524055
CAS RN: 428-61-5
M. Wt: 173 g/mol
InChI Key: QLGQKTGACVBAID-UHFFFAOYSA-N
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Description

“1-Bromo-2,2-difluorobutane” is an organic compound with the molecular formula C4H7BrF2 . It has a molecular weight of 173 and is commonly used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and other chemicals.


Molecular Structure Analysis

The InChI code for “1-Bromo-2,2-difluorobutane” is 1S/C4H7BrF2/c1-2-4(6,7)3-5/h2-3H2,1H3 . This indicates that the molecule consists of a butane backbone with bromine and fluorine substituents.


Physical And Chemical Properties Analysis

“1-Bromo-2,2-difluorobutane” is a liquid at room temperature .

Scientific Research Applications

Separation of Haloalkane Isomers

A study by Wu et al. (2022) demonstrates the separation of haloalkane isomers, such as 1-bromo-2,2-difluorobutane, using a solid supramolecular adsorption material. This method offers near-ideal selectivity and could significantly impact industrial applications by providing a distillation-free strategy for separating haloalkane isomers. The high selectivity is attributed to the perfect size/shape match between the adsorption material and 1-bromoalkanes, indicating potential applications in chemical synthesis and material science (Wu et al., 2022).

Thermodynamic Properties

Varushchenko et al. (1997) explored the low-temperature heat capacity of related brominated compounds, revealing insights into the thermodynamic properties of haloalkanes. Although this study focuses on 1-bromoperfluorooctane, the methodology and findings can be extrapolated to understand the properties of 1-Bromo-2,2-difluorobutane, such as phase transitions and thermodynamic functions. These insights are crucial for applications in materials science, where the thermal stability and phase behavior of materials are of interest (Varushchenko et al., 1997).

Surface Behavior Studies

Giner et al. (2005) measured the surface tensions of mixtures involving 1-bromobutane and butanol isomers, providing valuable data for understanding the surface behavior of brominated compounds in solution. This research aids in the comprehension of intermolecular interactions and surface phenomena in chemical processes, which could be applicable to studies involving 1-Bromo-2,2-difluorobutane (Giner et al., 2005).

Spectroscopy and Molecular Structure

Investigations into the vibration spectra and rotational isomerism of chain molecules, including bromobutanes, provide essential insights into the molecular structure and dynamics of these compounds. Studies by Ogawa et al. (1978) on the Raman and infrared spectra of 1-bromobutane and its isomers offer a foundation for understanding the physical and chemical properties of 1-Bromo-2,2-difluorobutane, contributing to applications in molecular spectroscopy and structural chemistry (Ogawa et al., 1978).

Chemical Synthesis and Catalysis

The research on alkyl group incorporation into nickel salen during electrochemical reductions in the presence of alkyl halides, including 1-bromobutane, by Goken et al. (2006) highlights the role of brominated compounds in catalysis and organic synthesis. This work provides insights into the reactivity and utility of brominated intermediates in forming complex organic molecules, which could extend to the synthesis and reactions involving 1-Bromo-2,2-difluorobutane (Goken et al., 2006).

Safety And Hazards

“1-Bromo-2,2-difluorobutane” is classified as a highly flammable liquid and vapor. It may be fatal if swallowed and enters airways. It is also harmful to aquatic life with long-lasting effects . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces, and taking measures to prevent the build-up of electrostatic charge .

properties

IUPAC Name

1-bromo-2,2-difluorobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BrF2/c1-2-4(6,7)3-5/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLGQKTGACVBAID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CBr)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101311437
Record name 1-Bromo-2,2-difluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101311437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2,2-difluorobutane

CAS RN

428-61-5
Record name 1-Bromo-2,2-difluorobutane
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-2,2-difluorobutane
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URL https://comptox.epa.gov/dashboard/DTXSID101311437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-2,2-difluorobutane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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